REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:10]([NH:11][C:12](=[O:21])[C:13]2[CH:18]=[C:17]([Br:19])[CH:16]=[CH:15][C:14]=2[F:20])=[N:9][CH:8]=[CH:7][N:6]=1)=O.[NH4+:22].[OH-]>C(O)C>[Br:19][C:17]1[CH:16]=[CH:15][C:14]([F:20])=[C:13]([CH:18]=1)[C:12]([NH:11][C:10]1[C:5]([C:3]([NH2:22])=[O:2])=[N:6][CH:7]=[CH:8][N:9]=1)=[O:21] |f:1.2|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 10 min
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with ethanol and ether
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C(=O)NC=2C(=NC=CN2)C(=O)N)C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |